

Application Notes and Protocols for High-Throughput Screening of Clopamide Derivatives

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Compound of Interest

Compound Name: *Brinaldix*

Cat. No.: *B1669225*

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Introduction

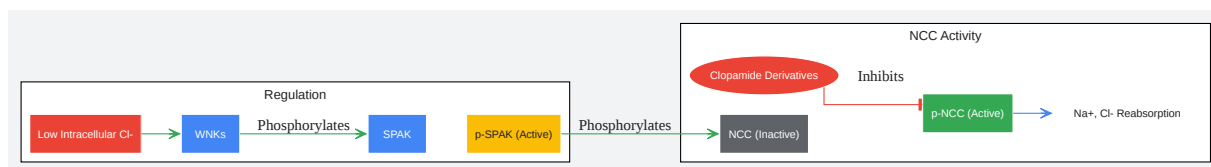
Clopamide, a thiazide-like diuretic, exerts its therapeutic effect by inhibiting the Na-K-Cl cotransporter (NCC), also known as solute carrier family 12 member 3 (SLC12A3), in the distal convoluted tubule of the kidney. This inhibition leads to increased natriuresis and diuresis, making it an effective treatment for hypertension and edema.^[1] The development of novel Clopamide derivatives with improved potency, selectivity, and pharmacokinetic profiles is a key objective in drug discovery. High-throughput screening (HTS) plays a pivotal role in identifying promising lead compounds from large chemical libraries.

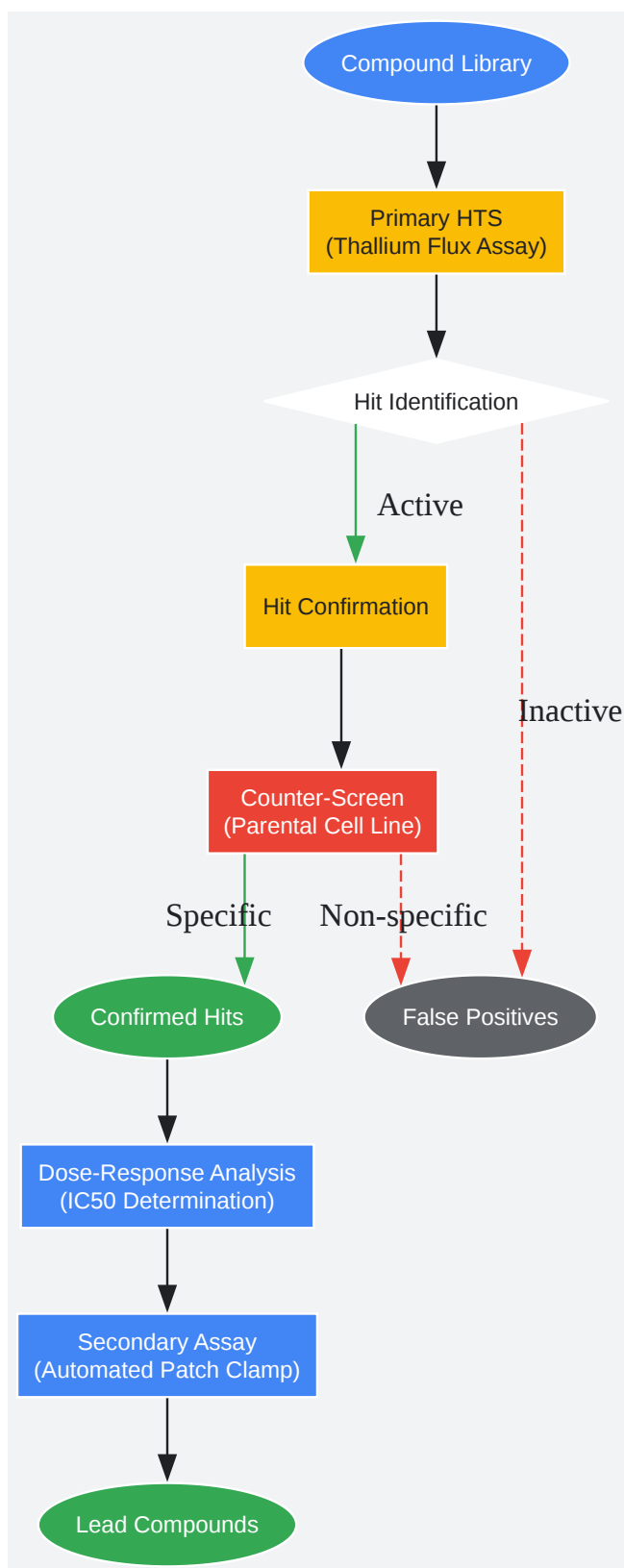
These application notes provide detailed methodologies for HTS assays designed to identify and characterize novel inhibitors of the Na-K-Cl cotransporter, with a focus on Clopamide derivatives. The protocols described herein are optimized for a 384-well format, enabling the rapid screening of extensive compound libraries.

Signaling Pathway of NCC Regulation

The activity of the Na-K-Cl cotransporter (NCC) is tightly regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK). Under conditions of low intracellular chloride, WNK kinases phosphorylate and activate SPAK. Activated SPAK, in turn, phosphorylates specific serine/threonine residues on the N-terminus of NCC, leading to its activation and increased

translocation to the apical membrane of renal tubular cells. Thiazide and thiazide-like diuretics, including Clopamide, directly inhibit the ion translocation function of NCC.





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References

- 1. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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